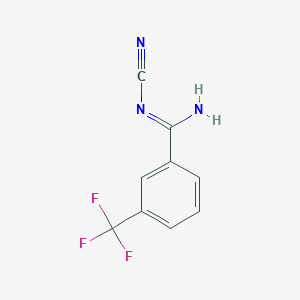

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid

概要

説明

Boronic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They offer a reversible and covalent binding mechanism for glucose recognition, which enables continuous glucose monitoring and responsive insulin release .

Synthesis Analysis

The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Protocols for the synthesis of substituted 2H-chromenes from α,β-unsaturated carbonyls and phenols are described .

Molecular Structure Analysis

Borinic acids contain two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer (anhydride R 2 BOBR 2), or cyclic trimer ([R 2 BOH] 3), in solution or the solid state, depending on the substitution pattern of the R group .

Chemical Reactions Analysis

Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them . The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .

Physical and Chemical Properties Analysis

Boronic acids have a rich, fascinating, and complex structural chemistry, especially related to clusters, cages, complexes, and anions associated with B–O and B–N containing systems . The estimated recovery values of the boronic acids were ranged from 97.1 to 105.7%, and precision, expressed as relative standard deviation, was below 2.0% and the linearity R2 was 0.98 based on UV response .

科学的研究の応用

Synthesis and Structure Analysis : Boronic acids, including phenylboronic acids, act as synthetic intermediates and building blocks in various fields like medicine, agriculture, and industrial chemistry. They are used in sensing, protein manipulation, therapeutics, biological labeling, and separation. The introduction of aminophosphonic acid groups into a boronic acid may offer new application opportunities (R. Zhang et al., 2017).

Inhibition of Class C Beta-Lactamases : Aromatic boronic acids are known as reversible inhibitors of class C beta-lactamases. This property makes them relevant in the context of certain bacterial enzymes, potentially offering pathways for therapeutic applications (T. Beesley et al., 1983).

Carbohydrate Binding : Boronic acids have shown effectiveness in binding carbohydrates under physiologically relevant conditions. This property could be exploited in the design of receptors and sensors for cell-surface glycoconjugates, which has implications in medical diagnostics and biochemistry (Meenakshi Dowlut & D. Hall, 2006).

Catalytic Applications : Boronic acids, including phenylboronic acids, have been utilized as catalysts in various organic reactions. They can activate hydroxy functional groups under mild conditions, enabling transformations like the formation of amides, cycloadditions, and conjugate additions (D. Hall, 2019).

Fluorescent Chemosensors : Boronic acids interact with cis-1,2- or 1,3-diol to form complexes that can be used as fluorescent sensors. This property is utilized for the detection of carbohydrates and bioactive substances, important for disease prevention, diagnosis, and treatment (S. Huang et al., 2012).

Glucose Sensing : Phenylboronic acids, when incorporated into certain polymers, can respond to glucose levels, which is beneficial for glucose-sensing devices. This application is particularly relevant for monitoring blood glucose levels in physiological conditions (A. Kikuchi et al., 1996).

作用機序

The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question, and new alternatives are proposed . These are likely to proceed via the formation of a dimeric B–X–B motif (X = O, NR), which is uniquely able to provide activation of the carboxylic acid, whilst orchestrating the delivery of the amine nucleophile to the carbonyl group .

Safety and Hazards

将来の方向性

The challenges and opportunities are also highlighted for the future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences . The diversity of DBA molecules and applied sensing strategies remains limited .

生化学分析

Biochemical Properties

(E)-(2-((hydroxyimino)methyl)phenyl)boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which acts as a Lewis acid. One of the key interactions is with serine residues in the active sites of enzymes, forming a covalent bond that can inhibit enzyme activity . Additionally, this compound can interact with hydroxyl groups in sugars and amino acids, forming stable complexes that are useful in molecular recognition and sensing applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific enzymes, leading to alterations in gene expression and cellular metabolism . For example, this compound can inhibit proteasomes, which are responsible for degrading proteins, thereby affecting protein turnover and cell cycle regulation . Additionally, this compound can modulate cellular responses to oxidative stress by interacting with reactive oxygen species and antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with nucleophilic residues in biomolecules. This compound can inhibit enzymes by binding to their active sites, forming a stable boronate complex that prevents substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . The reversible nature of its interactions allows for dynamic regulation of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can undergo hydrolysis and oxidation, leading to the formation of degradation products . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can selectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . The interactions of this compound with metabolic enzymes can influence the overall metabolic profile of cells and tissues, affecting energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound can influence its activity and function, affecting cellular responses to the compound .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are important for its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals . For example, this compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and quality control . Additionally, this compound can be directed to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid involves the reaction of 2-formylphenylboronic acid with hydroxylamine hydrochloride to form the corresponding oxime, which is then reduced to the hydroxylamine. The hydroxylamine is then oxidized to the nitroso compound, which is finally reduced to the desired product using sodium borohydride.", "Starting Materials": [ "2-formylphenylboronic acid", "hydroxylamine hydrochloride", "sodium borohydride" ], "Reaction": [ "Step 1: React 2-formylphenylboronic acid with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to form the corresponding oxime.", "Step 2: Reduce the oxime using a reducing agent such as sodium borohydride to form the hydroxylamine.", "Step 3: Oxidize the hydroxylamine to the nitroso compound using a mild oxidizing agent such as sodium nitrite.", "Step 4: Reduce the nitroso compound to the desired product, (E)-(2-((hydroxyimino)methyl)phenyl)boronic acid, using sodium borohydride." ] } | |

CAS番号 |

859160-67-1 |

分子式 |

C7H8BNO3 |

分子量 |

164.96 g/mol |

IUPAC名 |

[2-[(Z)-hydroxyiminomethyl]phenyl]boronic acid |

InChI |

InChI=1S/C7H8BNO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,10-12H/b9-5- |

InChIキー |

WXPCRKQPGFIHQC-UITAMQMPSA-N |

異性体SMILES |

B(C1=CC=CC=C1/C=N\O)(O)O |

SMILES |

B(C1=CC=CC=C1C=NO)(O)O |

正規SMILES |

B(C1=CC=CC=C1C=NO)(O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)

![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)

![[(2-Aminopyridin-3-yl)methylideneamino]thiourea](/img/structure/B1398657.png)

![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)

![3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B1398668.png)